molecular formula C7H15ClN2 B128400 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride CAS No. 58108-05-7

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride

Cat. No. B128400
CAS RN: 58108-05-7
M. Wt: 162.66 g/mol
InChI Key: WPYNXKFLSQEEFE-UHFFFAOYSA-N
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Description

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride is a compound that features prominently in the field of medicinal chemistry due to its structural characteristics, which make it a valuable scaffold for the development of pharmaceutical agents. The azabicyclo[3.3.0]octane ring system is a key structural motif that is found in a variety of biologically active compounds, particularly those targeting the central nervous system, such as potential treatments for Alzheimer's disease .

Synthesis Analysis

The synthesis of related azabicyclic compounds has been reported in the literature. For instance, a single-step synthesis on a gram scale of four pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid was achieved using (R)-1-phenylethylamine to introduce chirality . This method also allowed for the preparation of a series of N-3-alkyl compounds through a "one-pot" deprotection-alkylation procedure, starting from key compounds . Similarly, the synthesis of aromatic heterocycles with the 1-azabicyclo[3.3.0]octane ring has been described, with compounds such as 3-Amino-5-(1-azabicyclo[3.3.0]octan-5-yl)methyl-1,2,4-oxadiazole showing high selectivity for the M1 muscarinic receptor, which is significant in the context of Alzheimer's disease research .

Molecular Structure Analysis

The molecular structure of azabicyclic compounds has been extensively studied using various spectroscopic techniques. For example, a series of α-hydroxyesters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid was synthesized and analyzed by IR and NMR spectroscopy . The use of 1H–1H COSY and 1H–13C correlation spectra facilitated the unambiguous assignment of the bicyclic carbon and proton resonances . Additionally, the crystal structure of ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate was determined using X-ray diffraction, providing insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

The azabicyclo[3.3.0]octane core can undergo various chemical reactions, which are essential for the modification and derivatization of the scaffold to enhance its biological activity. The phenylethyl and p-methoxy groups linked to the N-atom in the synthesized stereoisomers can be removed by hydrogenolysis, yielding the corresponding NH-3 derivatives . This step is crucial for further functionalization of the molecule and for the exploration of its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure. The presence of the azabicyclo[3.3.0]octane ring imparts certain stereochemical and electronic characteristics that can affect the compound's solubility, stability, and reactivity. These properties are important when considering the compound's potential as a pharmaceutical agent, as they will influence its pharmacokinetics and pharmacodynamics. While the specific properties of 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride are not detailed in the provided papers, the methodologies and analyses described can be applied to this compound to determine its characteristics .

Scientific Research Applications

Synthesis and Chemical Applications

  • 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride serves as a key intermediate in the synthesis of gliclazide, an antidiabetic drug. Researchers have explored methods to utilize secondary mother liquor from its refining process to synthesize nitroso compounds, enhancing product yield and reducing costs (Dong Hai-chang, 2011).
  • The compound is involved in kinetic studies of oxidation reactions. For instance, its oxidation by chloramine has been extensively studied, revealing a complex, multi-step process with potential applications in chemical synthesis (H. Delalu et al., 2006).

Synthesis of Novel Compounds

  • Its derivatives have been utilized in the synthesis of novel compounds like optically active 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid, a process involving Diels-Alder reactions and other complex chemical transformations (Y. Arakawa et al., 2003).

Applications in Medicinal Chemistry and Pharmacology

  • Research has shown that 3-amino-3-azabicyclo[3.3.0]octane hydrochloride can be used to synthesize ligands for metal coordination compounds, which have shown potential in antimicrobial activities and as catalysts in oxidation reactions (Selma Bal, 2016).
  • Its derivatives have been explored for their potential as cognitive enhancers in the treatment of conditions like schizophrenia, demonstrating significant activity in α7 nicotinic acetylcholine receptor assays (Daniel P. Walker et al., 2008).

Safety And Hazards

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.ClH/c8-9-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYNXKFLSQEEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973688
Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride

CAS RN

58108-05-7
Record name Cyclopenta[c]pyrrol-2(1H)-amine, hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58108-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydrocyclopenta(c)pyrrol-2(1H)-amine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058108057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.556
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-3-azabicyclo[3.3.0]octane hydrochloride
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Citations

For This Compound
4
Citations
BAL Selma - Anadolu University Journal of Science and Technology …, 2016 - dergipark.org.tr
A new azo containing Schiff base were synthesized using 3-amino-3-azabicyclo[3.3.0]octane hydrochloride, salicylaldehyde and aniline. The synthesized ligand were reacted with …
Number of citations: 9 dergipark.org.tr
LS Ashoor, RA Majeed… - AL-Muthanna Journal …, 2021 - search.ebscohost.com
Even Hugo Schiff might not realize while publishing the results of his study as communication of scientific about 155 years ago that these components of organic would be made a …
Number of citations: 2 search.ebscohost.com
BK Srivastava, A Joharapurkar, S Raval… - Journal of medicinal …, 2007 - ACS Publications
A number of analogues of diaryl dihydropyrazole-3-carboxamides have been synthesized. Their activities were evaluated for appetite suppression and body weight reduction in animal …
Number of citations: 78 pubs.acs.org
DJ Salmon - 2011 - repository.arizona.edu
Nitric oxide (NO) has been extensively studied due to its importance as a signaling agent. More recently, the pharmacological benefits of nitroxyl (HNO) in the treatment of …
Number of citations: 3 repository.arizona.edu

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